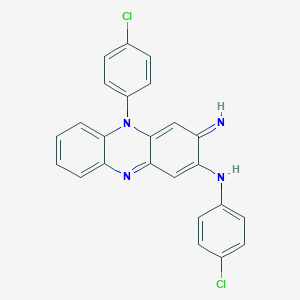

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Description

Properties

IUPAC Name |

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZIPZIQIQTNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878650 | |

| Record name | DES-ISOPROPYL CLOFAZIMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102262-55-5 | |

| Record name | N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES-ISOPROPYL CLOFAZIMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine chemical properties

An In-depth Technical Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS No: 102262-55-5). While existing literature on this specific molecule is sparse, this guide consolidates available data, focusing on its identity, structural characteristics, and its critical context as a primary impurity of the well-established antimycobacterial drug, Clofazimine. The document explores its physicochemical properties through computed data and inferences from the broader phenazine class, discusses its likely synthetic origins, and outlines methodologies for its analytical characterization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals interested in phenazine derivatives, impurity analysis, and the chemistry of antimicrobial agents.

Introduction and Core Identification

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a heterocyclic compound belonging to the phenazine family. Phenazines are a large class of nitrogen-containing tricyclic aromatic compounds known for their diverse biological activities and distinct redox properties, which often manifest as vibrant colors.[1][2] While thousands of synthetic phenazine derivatives have been explored for applications ranging from dyes to pharmaceuticals, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine holds a unique position in the scientific literature.[1]

Its primary significance is not as a standalone active agent but as a known impurity and synthetic precursor of Clofazimine, a key drug used in the treatment of leprosy and other mycobacterial infections.[3][4] Consequently, it is often referred to as Clofazimine Impurity A or Des-isopropyl Clofazimine .[3][5] Understanding the properties of this compound is therefore crucial for the quality control, synthesis, and regulatory submission of Clofazimine.

This guide will synthesize the available information to provide a detailed chemical profile, acknowledging the gaps in experimental data and leveraging its relationship with Clofazimine to provide a holistic and practical perspective.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its chemical structure and various identifiers cataloged in chemical databases.

Compound Identification

A summary of the key identifiers for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is presented below.

| Identifier | Value |

| IUPAC Name | N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine[5] |

| CAS Number | 102262-55-5[5][6][7] |

| Molecular Formula | C₂₄H₁₆Cl₂N₄[5][7][8] |

| Molecular Weight | 431.32 g/mol [5][8] |

| Synonyms | Clofazimine Impurity A, Des-isopropyl Clofazimine, B-628[3][5][8] |

| InChI | InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H[5][8] |

| Canonical SMILES | c1ccc2c(c1)nc-3cc(c(=N)cc3n2-c4ccc(cc4)Cl)Nc5ccc(cc5)Cl[8] |

Physicochemical Properties

Specific experimental data for this compound, such as melting point and solubility, are not widely published. However, computed properties and general characteristics of the phenazine class provide valuable insights.

| Property | Value / Description | Source |

| Physical Form | Expected to be a colored crystalline solid, typical for phenazine dyes. | Inferred from Phenazine Class[1] |

| XLogP3 | 6.3 | Computed by PubChem[5] |

| Hydrogen Bond Donor Count | 2 | Computed by PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem[5] |

| Rotatable Bond Count | 3 | Computed by PubChem[5] |

| Topological Polar Surface Area | 51.5 Ų | Computed by PubChem[5] |

| Storage Temperature | 2-8°C (as a reference standard) | LGC Standards[9] |

The high XLogP3 value suggests significant lipophilicity and consequently low aqueous solubility, a common feature of phenazine compounds.[10]

Synthesis and Mechanistic Context

As "Clofazimine Impurity A," the synthesis of this molecule is intrinsically linked to the manufacturing process of Clofazimine. Clofazimine is a riminophenazine, characterized by an alkyl-imino substituent at the C3 position.

The final step in many historical syntheses of Clofazimine involves the reaction of an intermediate phenazine with isopropylamine. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is the direct precursor to this step, possessing a simple imino group (=NH) instead of the N-isopropyl imino group of the final drug.

Caption: Synthetic relationship of the target compound to Clofazimine.

This impurity can arise from two primary scenarios:

-

Incomplete Reaction: The reaction with isopropylamine does not proceed to completion, leaving unreacted starting material.

-

Degradation: The N-isopropyl imino group of Clofazimine undergoes hydrolysis or degradation, reverting to the primary imine.

Representative Synthetic Protocol

While a dedicated synthesis for this compound is not prominently published, a general procedure can be adapted from established phenazine synthesis methodologies. A plausible route would involve the condensation of 2-amino-N,5-bis(4-chlorophenyl)-5,10-dihydrophenazine followed by oxidation.

Step-by-Step Hypothetical Protocol:

-

Reaction Setup: To a solution of the appropriate dihydrophenazine precursor in a suitable solvent (e.g., ethanol or DMF), add an oxidizing agent (e.g., air, manganese dioxide).

-

Amine Introduction: Introduce a source of nitrogen for the imine group, such as ammonia or an ammonia equivalent, under controlled temperature and pH.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Isolation: Quench the reaction and precipitate the product by adding an anti-solvent like water.

-

Purification: Collect the solid product by filtration and purify it using column chromatography or recrystallization to yield the desired N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Disclaimer: This protocol is illustrative and has not been experimentally validated. It is based on general principles of phenazine chemistry.

Biological and Toxicological Considerations

Inferred Activity and Mechanism of Action

There is no specific biological or toxicological data available for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in the public domain. However, its structural similarity to Clofazimine allows for an informed hypothesis regarding its potential biological profile.

Clofazimine's antimicrobial activity is believed to be multifaceted, involving:

-

Redox Cycling: Generation of reactive oxygen species (ROS) that damage bacterial components.[11]

-

Membrane Disruption: Interaction with bacterial membrane phospholipids, potentially through the activation of bacterial phospholipase A2.[11]

It is plausible that the des-isopropyl analogue retains the core phenazine scaffold responsible for redox activity. However, the absence of the N-isopropyl group would alter its lipophilicity, steric profile, and potentially its interaction with specific molecular targets, leading to a different efficacy and safety profile compared to Clofazimine.

Caption: Relationship between the compounds and biological mechanisms.

Toxicological Profile

The toxicological profile is unknown. As an impurity in a pharmaceutical product, its levels are strictly controlled to ensure patient safety. Any significant biological activity, whether therapeutic or toxic, would necessitate rigorous investigation.

Conclusion and Future Directions

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a phenazine derivative primarily defined by its role as a process impurity and synthetic precursor to the drug Clofazimine. While this context limits the availability of specific experimental data, it provides a clear framework for its importance in pharmaceutical chemistry and quality control.

Future research efforts would be valuable in several areas:

-

Full Physicochemical Characterization: Experimental determination of melting point, solubility, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS).

-

Biological Screening: Evaluation of its antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium leprae, to compare its potency with Clofazimine.

-

Toxicological Assessment: In vitro and in vivo studies to determine its safety profile.

A thorough understanding of this molecule would not only improve the manufacturing and control of a vital medication but could also reveal new structure-activity relationships within the potent class of phenazine compounds.

References

-

PubChem. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, S., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4968. Available from: [Link]

-

Zhang, Y., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Journal of Materials Chemistry C, 10(4), 1185-1205. Available from: [Link]

-

Wang, Y., et al. (2020). Phenazine derivatives for optical sensing: a review. Journal of Materials Chemistry C, 8(34), 11619-11639. Available from: [Link]

-

Appchem. (n.d.). N,5-bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | 102262-55-5. Retrieved from [Link]

-

Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025, October 23). LinkedIn. Retrieved from [Link]

-

Che, C., et al. (2021). Synthetic strategies of phenazine derivatives: A review. Journal of Heterocyclic Chemistry, 59(6). Available from: [Link]

-

ChemBK. (n.d.). (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 102262-55-5| Chemical Name : N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine| Product Name : Clofazimine - Impurity A. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Retrieved from [Link]

-

PubChem. (n.d.). Clofazimine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenazine derivatives for optical sensing: a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. theclinivex.com [theclinivex.com]

- 5. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | C24H16Cl2N4 | CID 473689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 102262-55-5: 2-Phenazinamine,N,5-bis(4-chlorophenyl)-3… [cymitquimica.com]

- 7. appchemical.com [appchemical.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. iminophenazine | CAS 102262-55-5 | LGC Standards [lgcstandards.com]

- 10. Clofazimine | C27H22Cl2N4 | CID 2794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

This guide provides a comprehensive, technically detailed protocol for the synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a prominent member of the riminophenazine class of compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the synthetic strategy, offering insights honed from practical application and established chemical principles.

Introduction and Strategic Overview

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a substituted phenazine, a class of nitrogen-containing heterocyclic compounds renowned for their diverse biological activities, including antibacterial, antimalarial, and antitumor properties.[1][2] The target molecule is a close structural analog of Clofazimine, a cornerstone drug in the treatment of leprosy and a promising agent against multidrug-resistant tuberculosis.[3][4] Understanding the synthesis of this scaffold is crucial for the development of novel therapeutic agents.

The synthetic strategy presented here is a robust and well-documented multi-step process. It hinges on the initial construction of a substituted diphenylamine, followed by a reductive cyclization to form the core phenazine structure. This approach is favored for its reliability and scalability. The overall workflow can be visualized as follows:

Caption: Synthetic workflow for the target molecule.

Mechanistic Considerations and Rationale

The chosen synthetic pathway is underpinned by fundamental organic chemistry principles.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the formation of the diphenylamine backbone. 1-Fluoro-2-nitrobenzene is an excellent substrate for SNAr. The fluorine atom is a good leaving group, and the powerfully electron-withdrawing nitro group at the ortho position activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. p-Chloroaniline serves as the nucleophile.[5]

-

Step 2: Reduction of the Nitro Group: The nitro group of N-(4-chlorophenyl)-2-nitroaniline is selectively reduced to a primary amine. This transformation is critical as it furnishes the N-(4-chlorophenyl)-o-phenylenediamine intermediate, which possesses the necessary functionalities for the subsequent cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method, though other reducing agents like zinc or tin in acidic media can also be employed.[5][6]

-

Step 3: Oxidative Cyclization: This is the key phenazine-forming step. The condensation of two molecules of the N-(4-chlorophenyl)-o-phenylenediamine intermediate is achieved through oxidation.[6][7] Ferric chloride (FeCl3) is a widely used oxidant for this purpose. The reaction proceeds via the formation of radical cations, leading to the cyclization and subsequent aromatization to yield the stable phenazine core. This reaction directly forms the 2-amino and 3-imino functionalities characteristic of the target molecule.[7]

Detailed Synthesis Protocol

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous and should be handled with care.

Part 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline (Intermediate I)

This step involves the condensation of p-chloroaniline with 1-fluoro-2-nitrobenzene.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| p-Chloroaniline | 127.57 | 12.76 g | 100 | Nucleophile |

| 1-Fluoro-2-nitrobenzene | 141.10 | 14.11 g | 100 | Electrophile |

| Potassium Fluoride (anhydrous) | 58.10 | 5.81 g | 100 | Base/Catalyst |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - | Solvent |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-chloroaniline (12.76 g, 100 mmol), 1-fluoro-2-nitrobenzene (14.11 g, 100 mmol), and anhydrous potassium fluoride (5.81 g, 100 mmol).

-

Add 100 mL of DMSO to the flask.

-

Heat the reaction mixture to 160 °C under a nitrogen atmosphere and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

-

After stirring for approximately 24-36 hours, or upon completion as indicated by TLC, cool the mixture to room temperature.[5]

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring. A red-orange precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to afford N-(4-chlorophenyl)-2-nitroaniline as a red crystalline solid.

-

Dry the product under vacuum. Expected yield: 70-80%.

Part 2: Synthesis of N-(4-chlorophenyl)-o-phenylenediamine (Intermediate II)

This step involves the reduction of the nitro group of Intermediate I.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| N-(4-chlorophenyl)-2-nitroaniline | 248.66 | 24.87 g | 100 | Substrate |

| Palladium on Carbon (10% Pd/C) | - | 1.25 g | - | Catalyst |

| Ethanol | 46.07 | 250 mL | - | Solvent |

| Hydrogen Gas (H₂) | 2.02 | Balloon/Cylinder | Excess | Reducing Agent |

Procedure:

-

In a 500 mL hydrogenation flask, dissolve N-(4-chlorophenyl)-2-nitroaniline (24.87 g, 100 mmol) in 250 mL of ethanol.

-

Carefully add 10% Pd/C (1.25 g, 5 wt%) to the solution under a nitrogen atmosphere.

-

Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is sufficient for this scale, or use a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature. The reaction is exothermic. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench with water.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4-chlorophenyl)-o-phenylenediamine. This intermediate is often used in the next step without further purification as it can be susceptible to air oxidation. Expected yield is typically quantitative.[6]

Part 3: Synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Target Molecule)

This final step is the oxidative cyclization of Intermediate II.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| N-(4-chlorophenyl)-o-phenylenediamine | 218.69 | 21.87 g | 100 | Precursor |

| Ferric Chloride (anhydrous) | 162.20 | 35.68 g | 220 | Oxidant |

| Acetic Acid | 60.05 | 200 mL | - | Solvent/Catalyst |

| Hydrochloric Acid (conc.) | 36.46 | 20 mL | - | Acid Catalyst |

Procedure:

-

Dissolve the crude N-(4-chlorophenyl)-o-phenylenediamine (21.87 g, 100 mmol) in a mixture of 200 mL of acetic acid and 20 mL of concentrated hydrochloric acid in a 500 mL flask.[8]

-

In a separate beaker, prepare a solution of ferric chloride (35.68 g, 220 mmol) in 100 mL of water.

-

Slowly add the ferric chloride solution to the stirred diamine solution at room temperature. The color of the mixture will change dramatically.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into a large volume of water (1 L).

-

Neutralize the solution by the slow addition of an aqueous ammonia solution until the product precipitates as a dark red solid.

-

Collect the solid by vacuum filtration and wash extensively with water to remove inorganic salts.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by recrystallization from a suitable solvent like chloroform/methanol.

-

Dry the final product, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, under vacuum. Expected yield: 60-70%.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This guide outlines a reliable and mechanistically sound protocol for the synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. By understanding the chemical principles governing each transformation—from the initial SNAr reaction to the final oxidative cyclization—researchers can confidently execute this synthesis and adapt it for the creation of novel phenazine derivatives. The successful synthesis of this and related compounds is a vital step in the ongoing search for new and effective therapeutic agents.

References

-

American Chemical Society. (2021). Clofazimine. [Link]

-

Wikipedia. (n.d.). Clofazimine. [Link]

-

Patil, S. A., et al. (2021). Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine. Organic Process Research & Development. [Link]

- Google Patents. (2019). WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.

-

Murashov, M. D., et al. (2018). Synthesis and Characterization of a Biomimetic Formulation of Clofazimine Hydrochloride Microcrystals for Parenteral Administration. Pharmaceutics. [Link]

-

Mphahane, N., et al. (2020). Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents. Molecules. [Link]

-

Leow, D., et al. (2014). Phenazinium Salt-Catalyzed Aerobic Oxidative Amidation of Aromatic Aldehydes. Organic Letters. [Link]

-

Gotor, R., et al. (2018). Aerobic Oxidative Homo- and Cross-Coupling of Amines Catalyzed by Phenazine Radical Cations. The Journal of Organic Chemistry. [Link]

-

Chaudhary, P., & Khurana, J. M. (2018). Synthetic routes for phenazines: an overview. ResearchGate. [Link]

-

Hu, Y., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules. [Link]

-

Abouelhassan, Y., et al. (2019). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry. [Link]

-

Liu, Z., et al. (2012). Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. Molecules. [Link]

-

Khodaei, M. M., et al. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. Monatshefte für Chemie - Chemical Monthly. [Link]

-

ResearchGate. (2014). (PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

-

Guzik, P., et al. (2018). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. [Link]

-

Jin, S., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports. [Link]

-

de Miranda, B. H. M., et al. (2021). Riminophenazine Derivatives as Potential Antituberculosis Agents: Synthesis, Biological, and Electrochemical Evaluations. Molecules. [Link]

Sources

- 1. Synthesis and Characterization of a Biomimetic Formulation of Clofazimine Hydrochloride Microcrystals for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

- 7. Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine CAS 102262-55-5

An In-Depth Technical Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 102262-55-5): A Critical Process Impurity of Clofazimine

Introduction

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, identified by CAS number 102262-55-5, is a significant compound within the field of pharmaceutical analysis and drug development. While not an active pharmaceutical ingredient (API) itself, it is recognized by pharmacopeias as Clofazimine EP Impurity A , a critical process-related impurity of the potent antimycobacterial and leprostatic drug, Clofazimine.[1][2][3] The control and monitoring of such impurities are paramount to ensure the safety, efficacy, and stability of the final drug product, as mandated by regulatory bodies like the FDA.[4]

This technical guide provides a comprehensive overview of this specific impurity, designed for researchers, quality control analysts, and drug development professionals. It moves beyond a simple recitation of facts to explore the compound's physicochemical nature, its likely origins during the synthesis of Clofazimine, its potential biological significance, and the analytical methodologies required for its precise detection and quantification.

Part 1: Physicochemical Characterization

The foundational step in managing any pharmaceutical impurity is a thorough understanding of its chemical identity and properties. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is structurally a des-isopropyl analogue of Clofazimine, meaning it shares the same core phenazine structure but lacks the isopropyl group on the imino functionality. This structural similarity dictates its physicochemical properties and its behavior in analytical separations.

Table 1: Core Physicochemical Properties of CAS 102262-55-5

| Property | Value | Source(s) |

| CAS Number | 102262-55-5 | [5][6][7] |

| Molecular Formula | C₂₄H₁₆Cl₂N₄ | [5][6][7] |

| Molecular Weight | 431.32 g/mol | [5][7][8] |

| IUPAC Name | N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | [5][6] |

| Synonyms | Clofazimine EP Impurity A, B-628, Des-isopropyl Clofazimine | [1][5][9] |

| Appearance | Off-White Solid / Brick Red Crystalline Powder (similar to Clofazimine) | [10] (by inference) |

| Chemical Class | Phenazine | [5][6] |

Part 2: Genesis of the Impurity

Understanding the formation pathway of an impurity is critical for developing effective control strategies during API synthesis. While direct synthetic routes for this compound are not the primary focus of research, its presence as an impurity suggests it arises as a byproduct during the manufacture of Clofazimine.

Hypothesized Formation Pathway

The synthesis of Clofazimine typically involves the condensation of N-(4-chlorophenyl)-1,2-phenylenediamine.[11] The final step often involves the reaction of a phenazine core intermediate with isopropylamine to introduce the characteristic isopropyl-imino group.[12] Clofazimine Impurity A is likely formed when this final step does not occur or is incomplete, resulting in the persistence of the primary imino group on the phenazine ring. This could be due to incomplete reaction, presence of moisture leading to hydrolysis of an intermediate, or a competing side reaction.

The diagram below illustrates a plausible synthetic workflow for Clofazimine and highlights the likely point of origin for Impurity A.

Caption: Hypothesized synthesis pathway of Clofazimine highlighting the formation of Impurity A.

Furthermore, forced degradation studies on Clofazimine have shown that the drug substance is susceptible to degradation under acid and peroxide stress conditions.[4][13] This suggests that N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine could also potentially be a degradation product, formed via hydrolysis of the isopropyl-imino group of Clofazimine during storage or formulation.

Part 3: Potential Biological Implications (A Theoretical Framework)

As a closely related analogue of Clofazimine, Impurity A shares the same core phenazine heterocycle, which is the scaffold responsible for the biological activity of this class of compounds.[5][14] While no direct toxicological or pharmacological studies have been published for this specific impurity, its potential for biological activity cannot be dismissed and must be controlled to levels deemed safe.

The Phenazine Mechanism of Action

Phenazines exert their biological effects, particularly their antimicrobial properties, through a variety of mechanisms primarily rooted in their redox activity.[9][14]

-

Redox Cycling and ROS Generation: The planar phenazine ring can act as an electron shuttle, accepting electrons from cellular reductants (like NADH) and transferring them to molecular oxygen.[14] This futile cycle generates reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative stress, damage to cellular components (DNA, proteins, lipids), and ultimately, bacterial cell death.

-

Interference with Electron Transport: By short-circuiting the electron transport chain, phenazines can disrupt cellular respiration and ATP synthesis.

-

Membrane Interaction: Clofazimine is known to interact with bacterial membranes, potentially disrupting membrane potential and transport functions.[15]

Given its structural similarity to Clofazimine, it is plausible that Impurity A could engage in similar redox cycling activities. The absence of the bulky isopropyl group might alter its lipophilicity and ability to cross cell membranes, potentially modulating its activity relative to the parent drug. However, without empirical data, this remains a hypothesis. The primary directive for drug manufacturers is to minimize its presence, thereby mitigating any potential risk.

Part 4: Analytical Protocols for Detection and Quantification

The cornerstone of controlling pharmaceutical impurities is the availability of robust, validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are the techniques of choice for this purpose.[16][17]

Recommended Analytical Workflow

A typical workflow for the quality control analysis of a Clofazimine drug substance or product to quantify Impurity A would involve sample preparation, chromatographic separation, detection, and data analysis.

Caption: General analytical workflow for the detection and quantification of Impurity A.

Detailed UHPLC Protocol for Clofazimine and Impurities

The following protocol is a synthesized example based on published methods for the analysis of Clofazimine and its degradation impurities.[4][13][18] This method is designed to be stability-indicating, meaning it can separate the API from its impurities and any potential degradants.

Objective: To separate and quantify N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Impurity A) in a Clofazimine sample.

Step-by-Step Methodology:

-

Standard Preparation:

-

Accurately weigh a certified reference standard of Impurity A.

-

Dissolve and dilute in a suitable diluent (e.g., Methanol or Acetonitrile:Water mixture) to a final concentration relevant to its specification limit (e.g., 0.1% of the API working concentration).

-

-

Sample Preparation:

-

Accurately weigh the Clofazimine drug substance or an equivalent amount of the drug product.

-

Dissolve and dilute in the same diluent to a final working concentration (e.g., 100 µg/mL).

-

-

Chromatographic Conditions:

-

Inject equal volumes (e.g., 5 µL) of the standard and sample solutions into the UHPLC system.

-

Perform the separation using the parameters outlined in Table 2.

-

-

Detection and Quantification:

-

Monitor the eluent using a PDA or UV detector at the specified wavelength.

-

Identify the peaks for Clofazimine and Impurity A based on their retention times relative to the reference standards.

-

Calculate the amount of Impurity A in the sample using the peak area response from the external standard.

-

Table 2: Example UHPLC Method Parameters

| Parameter | Condition | Rationale / Causality |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like phenazines. |

| Mobile Phase A | 0.01 M Ammonium Acetate Buffer or 0.1% Formic Acid in Water | LC-MS compatible buffer that provides good peak shape and ionization efficiency.[4][19] |

| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent to elute the highly lipophilic Clofazimine and its impurities.[13][19] |

| Gradient Elution | A time-programmed gradient from high %A to high %B | Necessary to first elute any polar components and then resolve the closely related API and impurities.[4][19] |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for a 2.1 mm ID UHPLC column, ensuring high efficiency. |

| Column Temp. | 30 - 40 °C | Improves peak shape and ensures reproducible retention times. |

| Detection | UV/PDA at ~284 nm | A wavelength where both Clofazimine and its impurities exhibit significant absorbance for sensitive detection.[4][13] |

| Injection Vol. | 1 - 5 µL | Small volume appropriate for UHPLC to prevent peak distortion and column overload. |

Self-Validating System: The inclusion of a certified reference standard of Impurity A is crucial. It validates the system for the specific analysis by confirming the retention time and providing a direct comparator for quantification, ensuring the method's specificity and accuracy.

Conclusion

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 102262-55-5) serves as a quintessential example of the importance of impurity profiling in modern drug development. While it is not the intended therapeutic agent, its identity as Clofazimine EP Impurity A places it directly in the critical path of quality control for a vital anti-leprosy and anti-tuberculosis medication. A thorough understanding of its chemical properties, potential formation pathways, and, most importantly, the robust analytical methods to control it, is essential for ensuring the quality and safety of Clofazimine. The methodologies and theoretical frameworks presented in this guide provide the necessary technical foundation for scientists and researchers dedicated to this critical aspect of pharmaceutical science.

References

-

PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

- Krishna D R, Mamidi R N, Hofmann U, et al. Characterization of clofazimine metabolites in humans by HPLC-electrospray mass spectrometry. Arzneimittel-Forschung. 1997; 47(3): 303-6.

-

Veeprho. Clofazimine Impurities and Related Compound. Available from: [Link]

- Pierson, L. S., & Pierson, E. A. (2010). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Applied microbiology and biotechnology, 86(6), 1659-1670.

-

ResearchGate. Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations. Available from: [Link]

-

Global Substance Registration System (GSRS). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Available from: [Link]

- Zhang, M., et al. (2018). Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry.

- Murty, N. N. V. V. S. S. N., et al. (2020). Development And Validation of a LC-MS Compatible Method for Quantification of Degradation Impurities of Clofazimine Using UHPLC. Current Pharmaceutical Analysis, 16(7), 856-866.

-

Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025). ChemTalk. Available from: [Link]

-

PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of Clofazimine as a Potential Substrate of Drug Transporter. Available from: [Link]

-

ResearchGate. Development And Validation of a LC-MS Compatible Method for Quantification of Degradation Impurities of Clofazimine Using UHPLC. Available from: [Link]

-

ACS Publications. Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine. Organic Process Research & Development. Available from: [Link]

-

ResearchGate. P. aeruginosa phenazine production and physiological roles. Available from: [Link]

-

MDPI. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro. Available from: [Link]

-

PubMed. HPLC determination of clofazimine in tissues and serum of mice after intravenous administration of nanocrystalline or liposomal formulations. Available from: [Link]

-

Impactfactor. Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule. Available from: [Link]

-

ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. Available from: [Link]

- Google Patents. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.

-

Global Substance Registration System (GSRS). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Available from: [Link]

-

Pharmaffiliates. Clofazimine - Impurity A. Available from: [Link]

Sources

- 1. Clofazimine EP Impurity A | CAS No: 102262-55-5 [aquigenbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. theclinivex.com [theclinivex.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | C24H16Cl2N4 | CID 473689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. impactfactor.org [impactfactor.org]

- 14. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. veeprho.com [veeprho.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a significant analogue and primary impurity of the renowned anti-leprosy and anti-tuberculosis drug Clofazimine, presents a compelling case for detailed scientific scrutiny. Also known by synonyms such as Desisopropylclofazimine and Clofazimine Impurity A, this compound shares the core phenazine structure that imparts a rich spectrum of biological activities to this class of molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, offering a valuable resource for researchers in medicinal chemistry and drug development. While detailed experimental data for this specific analogue is not extensively available in public literature, this guide synthesizes known information and draws logical inferences from the well-documented properties of its parent compound, Clofazimine.

Introduction to the Phenazine Core

Phenazines are a class of nitrogen-containing heterocyclic compounds with a dibenzo[b,e]pyrazine core structure.[3] This aromatic system is a privileged scaffold in medicinal chemistry, with naturally occurring and synthetic phenazine derivatives exhibiting a broad range of pharmacological activities. These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4] The planar nature of the phenazine ring allows for intercalation with DNA, a mechanism that contributes to the cytotoxic effects of some derivatives. Furthermore, the redox-active nature of the phenazine core enables the generation of reactive oxygen species, a key factor in their antimicrobial action.

The subject of this guide, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, belongs to the riminophenazine subgroup, characterized by an imino substitution at the 3-position and an amino group at the 2-position of the phenazine ring.

Molecular Structure and Physicochemical Properties

The molecular structure of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is defined by a central phenazine core with two 4-chlorophenyl substituents. One is attached to the nitrogen at position 5 of the phenazine ring, and the other is part of the amine group at position 2. An imino group is present at position 3.

Caption: Molecular Structure of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H16Cl2N4 | |

| Molecular Weight | 431.3 g/mol | |

| IUPAC Name | N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | |

| CAS Number | 102262-55-5 | |

| XLogP3 | 6.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Synthesis and Characterization

A plausible synthetic pathway for the target compound is outlined below. This proposed scheme is based on established methods for phenazine synthesis.

Caption: Proposed Synthetic Pathway for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Characterization:

The definitive identification and purity assessment of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine would necessitate a suite of analytical techniques. As this compound is commercially available as a reference standard ("Clofazimine EP Impurity A"), such characterization data is generated by the manufacturers to accompany the product.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the precise arrangement of protons and carbons, confirming the connectivity of the aromatic rings and substituent groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as N-H, C=N, and aromatic C-H bonds.

-

Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further validating the empirical formula.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine are scarce. However, its structural similarity to Clofazimine allows for informed hypotheses regarding its potential pharmacological profile.

Antimycobacterial Activity:

Clofazimine is a cornerstone in the treatment of multidrug-resistant tuberculosis and leprosy.[5][6][7] Its mechanism of action is multifactorial, involving the generation of reactive oxygen species (ROS) that damage bacterial cells, and interaction with bacterial membrane phospholipids. Studies on Clofazimine analogues have demonstrated that modifications to the phenazine core can modulate antimycobacterial potency.[5][6][7][8] It is highly probable that N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine retains significant antimycobacterial properties. The absence of the isopropyl group, present in Clofazimine, may influence its lipophilicity and, consequently, its membrane permeability and intracellular accumulation, which are critical for its activity.

Other Potential Activities:

Phenazine derivatives have been investigated for a range of other therapeutic applications. These include:

-

Anticancer Activity: The ability of phenazines to intercalate DNA and generate ROS makes them candidates for anticancer drug development.

-

Anti-inflammatory Effects: Clofazimine exhibits anti-inflammatory properties, which are beneficial in the management of leprosy reactions. This activity is attributed to the modulation of neutrophil and macrophage functions.

Further research is warranted to elucidate the specific biological activities and mechanisms of action of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. Comparative studies with Clofazimine would be particularly insightful to understand the structure-activity relationship concerning the N-isopropyl group.

Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine are not detailed in the available literature, the following are generalized protocols based on established methodologies for phenazine derivatives.

Protocol 1: General Synthesis of a Riminophenazine Analogue

-

Condensation: React equimolar amounts of a substituted o-phenylenediamine and a substituted o-aminophenol in a suitable solvent (e.g., ethanol, acetic acid).

-

Oxidation: Introduce an oxidizing agent (e.g., ferric chloride, air) to facilitate the cyclization and formation of the phenazine ring.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing (MIC Determination)

-

Bacterial Culture: Grow Mycobacterium tuberculosis (H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Preparation: Prepare a stock solution of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Assay Setup: In a 96-well microplate, add the bacterial suspension to wells containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Future Directions and Conclusion

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, as a key analogue and impurity of Clofazimine, holds significant interest for the fields of medicinal chemistry and drug development. While its own biological profile is yet to be fully elucidated, its structural features suggest a high likelihood of potent antimycobacterial and other pharmacological activities.

Future research should focus on:

-

The development and publication of a detailed and optimized synthesis protocol.

-

Comprehensive spectroscopic and crystallographic characterization to provide a definitive structural understanding.

-

Systematic in vitro and in vivo evaluation of its biological activities, including its spectrum of antimicrobial and anticancer effects.

-

Comparative studies against Clofazimine to delineate the role of the N-isopropyl substituent in modulating efficacy and safety.

A thorough investigation of this compound will not only contribute to a deeper understanding of the structure-activity relationships within the riminophenazine class but may also pave the way for the development of new therapeutic agents with improved properties.

References

-

Reddy, V. M., O'Sullivan, J. F., & Gangadharam, P. R. (1995). Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies. American journal of respiratory and critical care medicine, 151(4), 1083–1086. [Link]

-

Lu, Y., Zheng, M., & Wang, B. (2011). Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation. Antimicrobial agents and chemotherapy, 55(11), 5185–5193. [Link]

-

U.S. National Library of Medicine. (2011). Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation. PubMed. [Link]

-

U.S. National Library of Medicine. (1996). Antimycobacterial activities of riminophenazines. PubMed. [Link]

-

Reddy, V. M., O'Sullivan, J. F., & Gangadharam, P. R. (1996). Antituberculosis activities of clofazimine and its new analogs B4154 and B4157. Antimicrobial agents and chemotherapy, 40(3), 633–636. [Link]

-

SynZeal. (n.d.). Clofazimine EP Impurity A. [Link]

-

Suryawanshi, H., Zare, A., & Masand, V. (2024). Synthesis and characterization of magnetic molecularly imprinted polymers for the rapid and selective determination of clofazimi. Journal of the Indian Chemical Society, 101(6), 101416. [Link]

-

U.S. National Library of Medicine. (2018). Synthesis and Characterization of a Biomimetic Formulation of Clofazimine Hydrochloride Microcrystals for Parenteral Administration. PubMed Central. [Link]

-

U.S. National Library of Medicine. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Ashok, M., Holla, B. S., & Poojary, B. (2007). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 7(3), 109-116. [Link]

-

Kalsi, R., Shrimali, M., & Bhalla, T. N. (2006). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 6(4), 217-224. [Link]

-

National Institute of Standards and Technology. (n.d.). Desipramine. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293399). [Link]

-

National Institute of Standards and Technology. (n.d.). Diisopropylamine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Diisopropyl ether. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Isopropalin. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Dextromethorphan. NIST Chemistry WebBook. [Link]

Sources

- 1. Clofazimine EP Impurity A | 102262-55-5 | SynZeal [synzeal.com]

- 2. Clofazimine EP Impurity A | 102262-55-5 [chemicea.com]

- 3. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | C24H16Cl2N4 | CID 473689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimycobacterial activities of riminophenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antituberculosis activities of clofazimine and its new analogs B4154 and B4157 - PubMed [pubmed.ncbi.nlm.nih.gov]

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine solubility data

An In-depth Technical Guide to the Solubility of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a phenazine derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing the compound's solubility, detailed methodologies for its experimental determination, and actionable strategies for its enhancement. Given the limited direct solubility data for this specific molecule, this guide leverages data from the closely related and well-studied analogue, Clofazimine, to provide a robust predictive framework for researchers, scientists, and drug development professionals.

Introduction to the Compound

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a complex heterocyclic compound belonging to the phenazine class[1]. Phenazines are noted for their diverse biological activities, including antimicrobial and antitumor properties, which makes them a focal point of pharmaceutical research[2]. The subject molecule, with the chemical formula C₂₄H₁₆Cl₂N₄, is structurally an analogue of the established antimycobacterial drug Clofazimine, differing by the absence of an isopropyl group on the imino moiety[3][4]. This structural similarity suggests a shared hydrophobic nature, dominated by a large, rigid aromatic core, which is the primary determinant of its solubility behavior.

Understanding the solubility of this compound is a critical prerequisite for its advancement through the drug development pipeline. Aqueous solubility directly influences bioavailability for oral dosage forms, dictates formulation strategies for both in vitro and in vivo studies, and impacts the design of effective delivery systems[5][6][7]. This guide serves to equip researchers with the foundational knowledge and practical protocols necessary to accurately characterize and modulate the solubility of this promising compound.

Physicochemical Drivers of Solubility

The solubility of a compound is not a single value but a complex interplay of its intrinsic properties and the environment of the solvent. For a molecule like N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, the following factors are paramount.

-

Molecular Structure and Polarity: The compound's structure is dominated by a large, fused aromatic phenazine ring system and two chlorophenyl groups. These features render the molecule highly lipophilic and hydrophobic, predicting poor solubility in polar solvents like water[2]. The nitrogen atoms in the phenazine core and the amino/imino groups introduce some polar character, but this is largely overshadowed by the extensive nonpolar surface area. As a general principle, phenazines are sparingly soluble in water but show greater solubility in organic solvents[8][9].

-

pH and Ionization: The presence of amino and imino functional groups suggests that the molecule is a weak base. The solubility of such compounds is highly dependent on the pH of the aqueous medium[5]. In an acidic environment (pH < pKa), the nitrogen atoms can become protonated, forming a cationic salt which is generally more water-soluble. Conversely, in neutral or alkaline media (pH > pKa), the compound will exist predominantly in its neutral, less soluble form. The pKa of the closely related Clofazimine is 8.51, indicating it is a weak base[10].

-

Solid-State Properties: The arrangement of molecules in the solid state (crystal lattice) significantly impacts solubility. Polymorphism, the ability of a substance to exist in different crystalline forms, can lead to variations in solubility[11]. Amorphous forms of a drug typically exhibit higher solubility than their crystalline counterparts due to the lack of a strong, ordered crystal lattice that must be overcome for dissolution.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with a rise in temperature[12][13]. This is a critical parameter to control during experimental solubility determination and can be leveraged as a modest enhancement strategy.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure scientific rigor and reproducibility, determining the equilibrium or thermodynamic solubility is essential. The Shake-Flask method, as established by Higuchi and Connors, remains the gold standard for this purpose due to its reliability for poorly soluble compounds[11].

Causality Behind the Protocol:

This protocol is designed as a self-validating system. The use of a significant excess of the solid compound ensures that the solvent becomes saturated, reaching a true equilibrium between the dissolved and undissolved states. The extended equilibration time (24-48 hours) is crucial to allow the dissolution process to reach its thermodynamic endpoint, avoiding the misleadingly high values that can be obtained from kinetic measurements or supersaturated solutions. Precise temperature control is mandatory, as solubility is temperature-dependent. Finally, the separation of the undissolved solid before analysis is a critical step to prevent inflation of the measured concentration.

Step-by-Step Methodology:

-

Preparation: Ensure the N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine sample and all solvents are of high purity to avoid erroneous results.

-

Dispensing: Add an excess amount of the solid compound to a series of clear glass vials. "Excess" means that a visible amount of solid material remains undissolved at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1N HCl, Dimethyl Sulfoxide) to each vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Dilute the filtered, saturated solution with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Reporting: The resulting concentration is reported as the equilibrium solubility in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Solubility Profile and Reference Data

Direct, quantitative solubility data for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is not extensively reported in publicly available literature. However, a highly reliable solubility profile can be inferred from its chemical class and data on its close structural analogue, Clofazimine.

Phenazine, the parent heterocyclic system, is characterized as being sparingly soluble in alcohol and practically insoluble in water, while dissolving in sulfuric acid[9][14]. Derivatives like the subject compound, with large hydrophobic substituents, are expected to have even lower aqueous solubility[2].

Reference Data: Clofazimine Solubility

The following table summarizes the experimental solubility data for Clofazimine (C₂₇H₂₂Cl₂N₄). This data provides the most relevant estimation for the solubility behavior of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. The primary structural difference is the absence of an isopropyl group, which slightly reduces the molecular weight and lipophilicity. This may result in a marginal increase in polarity and, potentially, a very slight increase in aqueous solubility compared to the values below, though it is expected to remain a poorly soluble compound.

| Solvent System | Solubility | Reference |

| Water | Practically Insoluble / 0.225 mg/L | [10][15][16] |

| Ethanol | ~0.2 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [4] |

| Dimethylformamide (DMF) | ~2 mg/mL | [4] |

| Methylene Chloride | Soluble | [15] |

| Chloroform | Soluble | [15][16] |

| Benzene | Readily Soluble | [16] |

| Ether | Very Slightly Soluble | [16] |

| Acetone | Poorly Soluble | [16] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |

Strategies for Solubility Enhancement

For many applications, the intrinsic aqueous solubility of the compound will be insufficient. Several well-established strategies can be employed to overcome this limitation. The choice of method depends on the desired final concentration and the requirements of the downstream application (e.g., in vitro assay, animal dosing).

-

pH Modification: As a weak base, the most straightforward method to increase aqueous solubility is to lower the pH of the medium. By preparing a solution with an acidic buffer (e.g., pH 2-4), the compound can be protonated to form a more soluble salt. This is a common and effective strategy for preclinical formulations[6].

-

Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system[6][17]. Common co-solvents in drug development include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and DMSO.

-

Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase[6][17]. Examples include Tween® 80 and Cremophor® EL.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic drug molecules, shielding them from the aqueous environment and thereby increasing their apparent solubility[6].

-

Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface-area-to-volume ratio. This enhances the interaction between the drug and the solvent, which can lead to a faster dissolution rate and an increase in apparent solubility, particularly for nanoscale formulations[6][7].

Solubility Enhancement Strategy Diagram

Sources

- 1. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | C24H16Cl2N4 | CID 473689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Phenazine - Wikipedia [en.wikipedia.org]

- 10. Clofazimine | C27H22Cl2N4 | CID 2794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chembk.com [chembk.com]

- 15. chembk.com [chembk.com]

- 16. Clofazimine (PIM 134) [inchem.org]

- 17. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Spectroscopic Analysis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Structure of a Critical Clofazimine-Related Impurity

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a known impurity of the antimycobacterial agent Clofazimine, represents a significant analytical challenge in pharmaceutical quality control and drug development.[1] The robust characterization of such impurities is not merely a regulatory requirement but a fundamental necessity to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive, in-depth framework for the spectroscopic analysis of this specific phenazine derivative. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps, but the scientific rationale that underpins a rigorous and self-validating analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a definitive structural elucidation and characterization protocol.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine | PubChem[2] |

| Synonyms | Clofazimine Impurity A, Des-isopropylclofazimine | PubChem[2] |

| CAS Number | 102262-55-5 | PubChem[2] |

| Molecular Formula | C₂₄H₁₆Cl₂N₄ | PubChem[2] |

| Molecular Weight | 431.3 g/mol | PubChem[2] |

Strategic Analytical Workflow

The definitive identification of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application ensures an unambiguous characterization. Our strategy is built on a logical progression from establishing the molecular mass and elemental composition to detailing the specific bonding and stereochemical arrangement of the molecule.

Caption: A strategic workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the cornerstone of molecular identification, providing the exact molecular weight and, through fragmentation analysis, crucial insights into the molecule's substructures.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1-2 mg of the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode is preferred due to the presence of multiple basic nitrogen atoms.

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 100-150 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Mass Range: 100-1000 m/z

-

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and elucidate structural motifs.

Expected Data and Interpretation

-

Molecular Ion: The primary observation in the full scan spectrum will be the protonated molecule [M+H]⁺. Given the molecular formula C₂₄H₁₆Cl₂N₄, the expected monoisotopic mass is 430.0752. The HRMS should detect a peak at approximately m/z 431.0830. The characteristic isotopic pattern of two chlorine atoms (a distinctive 9:6:1 ratio for [M], [M+2], and [M+4] peaks) will be a key diagnostic feature.

-

Fragmentation Pattern: Tandem MS will likely induce cleavage at the C-N bonds connecting the chlorophenyl groups to the phenazine core. Key expected fragments would correspond to the loss of a chlorophenyl group or a chloroanilino group.

Caption: Predicted major fragmentation pathways in tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of the molecule, revealing the chemical environment and connectivity of each proton and carbon atom.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are suitable choices.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) will reveal long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular skeleton.

-

Expected Spectral Data and Interpretation

Due to the complex, largely aromatic structure, the ¹H NMR spectrum is expected to show a series of overlapping multiplets in the aromatic region (approximately 6.5-8.5 ppm). The ¹³C NMR will display numerous signals in the aromatic region (110-150 ppm).

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~8.0-8.5 | m |

| ~7.2-7.8 | m |

| ~6.8-7.2 | m |

| ~5.0-6.0 | br s |

Interpretation Rationale:

-

The protons on the two 4-chlorophenyl rings will likely appear as two distinct sets of AA'BB' systems (appearing as doublets) due to their different electronic environments (one attached to a nitrogen within the ring system, the other to an exocyclic amine).

-

The protons on the fused benzene ring of the phenazine core will show characteristic coupling patterns.

-

The imino (=NH) and amino (-NH₂) protons will appear as broad singlets and their signals will disappear upon addition of a drop of D₂O, confirming their identity.

-

2D NMR (HMBC) will be critical to definitively link the chlorophenyl rings to their respective nitrogen atoms on the phenazine scaffold.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive identification of the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically required.

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amine (NH₂) and Imine (=NH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1650-1600 | C=N stretch | Imine |

| 1620-1580 | N-H bend | Amine |